a-(4-hydroxypiperidin-1-yl)acetate material safety data sheet (MSDS)
a-(4-hydroxypiperidin-1-yl)acetate material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Profile of 2-(4-hydroxypiperidin-1-yl)acetic acid and its Analogs
Abstract
This document provides a comprehensive technical guide on the safe handling and material safety profile of 2-(4-hydroxypiperidin-1-yl)acetic acid, a key building block in contemporary drug discovery and development. The topic "a-(4-hydroxypiperidin-1-yl)acetate" is interpreted as this N-substituted alpha-amino acid analog, a common structural motif in medicinal chemistry. As specific safety data for this exact compound is not extensively published, this guide synthesizes information from closely related analogs, regulatory guidelines, and computational predictions to establish a robust and scientifically grounded safety protocol. It is designed for researchers, chemists, and drug development professionals who handle this or structurally similar compounds. We will delve into hazard identification, exposure control, emergency procedures, and the chemical rationale behind these recommendations, ensuring a self-validating system of laboratory safety.
Section 1: Chemical Identity and Physicochemical Properties
Nomenclature and Structure
The compound of interest is formally named 2-(4-hydroxypiperidin-1-yl)acetic acid . It is a piperidine ring substituted at the nitrogen atom with an acetic acid moiety and at the 4-position of the ring with a hydroxyl group. It is often handled in its hydrochloride salt form to improve stability and solubility.
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IUPAC Name: 2-(4-hydroxypiperidin-1-yl)acetic acid
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Common Synonyms: (4-hydroxy-1-piperidyl)acetic acid
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CAS Number: 1181544-77-3 (for hydrochloride salt)[1]
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Molecular Formula: C₇H₁₃NO₃[2]
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Molecular Weight: 159.18 g/mol (free acid), 195.64 g/mol (hydrochloride salt)[1][3][4]
Caption: Chemical structure of 2-(4-hydroxypiperidin-1-yl)acetic acid.
Physicochemical Data Summary
Quantitative data for this compound is sparse. The table below summarizes known information for the parent compound and its hydrochloride salt, supplemented by computed properties where experimental data is unavailable.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | PubChem[2] |
| Molecular Weight | 159.18 g/mol | PubChem[2] |
| Molecular Weight (HCl Salt) | 195.64 g/mol | ChemicalRegister, ChemBK[1][3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[2] |
| Rotatable Bond Count | 2 | PubChem (Computed)[2] |
| Solubility | Soluble in water (predicted for HCl salt) | ChemicalBook[5] |
Section 2: Hazard Identification and GHS Classification
A specific, validated Globally Harmonized System (GHS) classification for 2-(4-hydroxypiperidin-1-yl)acetic acid is not available in public databases. Therefore, we must infer the potential hazards based on a structural analog, Piperidin-1-yl-acetic acid (CAS 3235-67-4) , for which GHS information has been reported.[2]
The primary reported hazard is Serious Eye Damage/Eye Irritation, Category 1 .[2]
Causality: The predicted severe eye irritation is mechanistically sound. The molecule contains a tertiary amine, which can be alkaline and corrosive to tissues, and a carboxylic acid, which can be an irritant. This bifunctional nature, combined with its high water solubility (as the HCl salt), means it can readily interact with the aqueous environment of the eye, leading to significant damage.
Caption: Inferred GHS Hazard Label.
Summary of Precautionary Statements
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P280: Wear eye protection/face protection.
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P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P317: Get medical help.
While not formally classified, researchers should assume the compound may also cause skin irritation (H315), may be harmful if swallowed (H302), and may cause respiratory tract irritation (H335) based on its chemical functionalities.[6]
Section 3: First-Aid Measures: A Self-Validating Protocol
Emergency protocols must be based on immediate, decisive action to mitigate exposure. The following steps are designed to be a self-validating system, minimizing harm by assuming the maximum potential hazard.
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Eye Contact (Primary Hazard):
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Immediate Action: Do not delay. Immediately flush the eye(s) with copious amounts of gently flowing water for at least 15-20 minutes. An emergency eyewash station is the standard.[7]
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Procedure: Hold the eyelids open and away from the eyeball to ensure thorough rinsing of all surfaces.
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Contact Lenses: Remove contact lenses, if present and easy to do, after the first 5 minutes of flushing, then continue rinsing.
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Medical Attention: Seek immediate medical attention from a specialist. Do not attempt to self-medicate with neutralizing agents.[7]
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Skin Contact:
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Action: Immediately remove all contaminated clothing, shoes, and jewelry.
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Procedure: Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7]
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Medical Attention: If skin irritation develops or persists, seek medical advice.
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Inhalation:
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Ingestion:
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Action: If the person is conscious and alert, rinse their mouth with water. Give 2-4 cupfuls of water or milk to drink to dilute the substance.[7]
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Procedure: Do NOT induce vomiting, as this can cause further damage to the esophagus.
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Medical Attention: Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
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Section 4: Safe Handling and Exposure Control
Proactive measures are paramount to preventing exposure. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) should be applied.
Engineering Controls
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Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust (e.g., weighing, transferring solids), a chemical fume hood or a ventilated balance enclosure is mandatory to minimize inhalation exposure.[8]
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Safety Equipment: Ensure that an operational safety shower and eyewash station are readily accessible and located in the immediate vicinity of the handling area.[8]
Personal Protective Equipment (PPE)
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Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation. Standard laboratory safety glasses are insufficient.
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Skin Protection:
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Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use. Dispose of contaminated gloves properly.
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Lab Coat: A full-length laboratory coat with buttoned or snapped cuffs is required.
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Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits (if any exist), a NIOSH-approved respirator appropriate for organic dusts/vapors should be used.
Caption: Workflow for Safe Handling and Emergency Response.
Storage and Incompatibility
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Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible substances.
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Incompatible Materials: Strong oxidizing agents, strong bases. Avoid contact with materials that could react exothermically.
Section 5: Fire-Fighting and Accidental Release
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Fire-Fighting Measures:
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Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. For the compound itself, water spray, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable.[7]
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Hazards from Combustion: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
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Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
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Accidental Release Measures:
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Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4.2. Avoid breathing dust.[8]
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Containment: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation. Place into a suitable, labeled container for disposal.
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Cleaning: Clean the spill area thoroughly with soap and water.
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Environmental Precautions: Prevent the material from entering drains or waterways.[8]
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Section 6: Toxicological and Ecological Profile
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Toxicological Information:
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The toxicological properties of 2-(4-hydroxypiperidin-1-yl)acetic acid have not been fully investigated.[7]
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Acute Effects: Based on the GHS classification of its analog, the primary acute effect is expected to be severe eye damage upon direct contact.[2] Inhalation of dust may cause respiratory irritation. Skin contact may cause irritation. Ingestion may cause gastrointestinal irritation.[7]
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Chronic Effects: No information is available regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive effects.[7][9] The absence of data does not signify the absence of hazard.
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Ecological Information:
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No specific data is available. As a standard precaution, prevent release into the environment. The impact of this compound on aquatic or terrestrial life is unknown.
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Section 7: Disposal Considerations
All waste disposal must be conducted in accordance with federal, state, and local regulations.
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Disposal Method: Dispose of the waste material at a licensed and approved hazardous waste disposal facility. Do not allow the material to enter sewer systems or waterways.
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Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hydroxyethylethoxypiperazine, 95%.
- Sigma-Aldrich. (2024). Safety Data Sheet - Copper(II) acetate monohydrate.
- Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals.
- Wikipedia. (n.d.). GHS hazard statements.
- Cayman Chemical. (2025). Safety Data Sheet - Acetyl Tetrapeptide-15 (acetate).
- Fisher Scientific. (n.d.). Safety Data Sheet - Vinyl acetate, stabilized.
- MedChemExpress. (2024). Acetyl hexapeptide-1 acetate-SDS.
- Advanced Biotech. (2023). Safety Data Sheet - Propyl Acetate natural.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid.
- National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- Google Patents. (n.d.). US5861513A - Preparation of 1-acetyl-4-piperidones.
- GHS. (n.d.).
- Agilent Technologies. (2024). Vinyl Acetate - Safety Data Sheet.
- ChemicalRegister. (n.d.). 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride Suppliers.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- ChemBK. (n.d.). 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252075, Piperidin-4-yl acetate.
- MDPI. (n.d.). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd.
- ResearchGate. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.
- ChemicalBook. (2026). N-Acetyl-4-piperidone.
- Cardiff University. (2023). Synthesis, molecular docking and antibacterial activity of an oxadiazole-based lipoteichoic acid inhibitor and its metabolites.
- Santa Cruz Biotechnology. (n.d.). 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride.
- AK Scientific, Inc. (n.d.). Ethyl 2-(4-hydroxypiperidin-4-yl)acetate.
- Agency for Toxic Substances and Disease Registry. (2025). Toxicological Profile for Vinyl Acetate.
Sources
- 1. chembk.com [chembk.com]
- 2. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. scbt.com [scbt.com]
- 5. N-Acetyl-4-piperidone | 32161-06-1 [chemicalbook.com]
- 6. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Figure 1: N-alkylation of 4-hydroxypiperidine with ethyl bromoacetate.
